molecular formula C17H19FN4O3S B6504791 3-(4-methyl-1,2,3-thiadiazole-5-amido)cyclohexyl N-(4-fluorophenyl)carbamate CAS No. 1351646-75-7

3-(4-methyl-1,2,3-thiadiazole-5-amido)cyclohexyl N-(4-fluorophenyl)carbamate

Cat. No. B6504791
CAS RN: 1351646-75-7
M. Wt: 378.4 g/mol
InChI Key: OYUSWIVDXCXYNY-UHFFFAOYSA-N
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Description

1,3,4-thiadiazole derivatives have been the subject of considerable interest in recent years due to their potential as antitumor agents . These small molecules contain five-membered heterocyclic moieties and are considered bioisosteres of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication, allowing them to inhibit replication of both bacterial and cancer cells .


Synthesis Analysis

A series of 1,3,4-thiadiazole derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .


Chemical Reactions Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves reactions of hydrazonoyl halides with various reagents . For example, reactions of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide have been reported .

Scientific Research Applications

3-MC-FP has been widely used in scientific research due to its potent inhibitory activity against 3-(4-methyl-1,2,3-thiadiazole-5-amido)cyclohexyl N-(4-fluorophenyl)carbamate. It has been used in a variety of biochemical and physiological studies, including studies of neuronal plasticity, learning and memory, and the effects of drugs on the brain. 3-MC-FP has also been used to study the effects of environmental toxins on the nervous system. Additionally, it has been used to study the effects of aging on the brain, as well as the effects of drugs on the cardiovascular system.

Advantages and Limitations for Lab Experiments

3-MC-FP has a range of advantages and limitations for laboratory experiments. The main advantage of using 3-MC-FP is its potent inhibitory activity against 3-(4-methyl-1,2,3-thiadiazole-5-amido)cyclohexyl N-(4-fluorophenyl)carbamate, which can be used to increase the levels of acetylcholine in the brain. Additionally, it is relatively easy to synthesize and is stable in a variety of solvents. However, it is not suitable for long-term use due to its potential for toxicity. Additionally, it is not suitable for use in humans due to its potential for side effects.

Future Directions

There are a number of potential future directions for research into 3-MC-FP. One potential area of research is to investigate the potential of 3-MC-FP as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, further research is needed to investigate the potential of 3-MC-FP to reduce the risk of cardiovascular disease and to protect against environmental toxins. Lastly, further research is needed to investigate the potential of 3-MC-FP to reduce inflammation and oxidative stress in the brain.

Synthesis Methods

3-MC-FP is synthesized from the reaction of 4-methyl-1,2,3-thiadiazole-5-amido cyclohexanol with 4-fluorophenyl isocyanate. This reaction is catalyzed by a base, such as triethylamine, and is carried out in an organic solvent, such as dichloromethane. The reaction yields a mixture of the desired product and by-products, which can be separated using column chromatography.

properties

IUPAC Name

[3-[(4-methylthiadiazole-5-carbonyl)amino]cyclohexyl] N-(4-fluorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O3S/c1-10-15(26-22-21-10)16(23)19-13-3-2-4-14(9-13)25-17(24)20-12-7-5-11(18)6-8-12/h5-8,13-14H,2-4,9H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUSWIVDXCXYNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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